

The Origin and Characterization of the Antimicrobial Peptide Hp1404: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Hp1404*
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Introduction

In the global effort to combat the rising threat of antibiotic-resistant bacteria, researchers are increasingly turning to natural sources for novel antimicrobial agents. One such promising candidate is the peptide **Hp1404**, a molecule with potent and specific activity against Gram-positive bacteria, including notoriously resilient strains like methicillin-resistant *Staphylococcus aureus* (MRSA). This technical guide provides an in-depth exploration of the origin, biochemical properties, and mechanism of action of **Hp1404**, tailored for researchers, scientists, and drug development professionals.

Discovery and Origin of Hp1404

The antimicrobial peptide **Hp1404** was first identified and characterized from the venom of the scorpion *Heterometrus petersii*.^{[1][2][3][4][5][6]} A team of researchers constructed a cDNA library from the venomous glands of this scorpion species, which was then screened for clones encoding potential antimicrobial peptides.^[1] This process led to the discovery of **Hp1404**, a novel cationic and amphipathic α -helical peptide.^{[1][2][4]} Subsequent studies have focused on

its potential as a therapeutic agent, given its efficacy against multi-drug resistant bacteria and its relatively low toxicity to mammalian cells.[6][7]

Biochemical and Antimicrobial Properties of Hp1404

Hp1404 is a 14-amino acid peptide with a net charge of +1.[5] Its amphipathic α -helical structure is a key feature that enables its interaction with and disruption of bacterial cell membranes.[1][5] The peptide exhibits specific and potent activity against Gram-positive bacteria, while showing minimal to no effect on Gram-negative bacteria at similar concentrations.[1]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of **Hp1404** has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a bacterium.

Bacterial Strain	Gram Type	MIC ($\mu\text{g/mL}$)
Staphylococcus aureus AB94004	Gram-positive	6.25 - 25
Staphylococcus aureus ATCC25923	Gram-positive	6.25 - 25
Staphylococcus aureus ATCC6538	Gram-positive	6.25 - 25
Methicillin-resistant S. aureus (MRSA)	Gram-positive	6.25 - 25
Staphylococcus epidermidis AB208187	Gram-positive	6.25 - 25
Staphylococcus epidermidis AB208188	Gram-positive	6.25 - 25
Micrococcus luteus AB93113	Gram-positive	6.25 - 25
Bacillus subtilis AB91021	Gram-positive	6.25 - 25
Escherichia coli AB94012	Gram-negative	>100
Escherichia coli ATCC25922	Gram-negative	>100
Pseudomonas aeruginosa AB93066	Gram-negative	>100

Table 1: Minimum Inhibitory Concentrations (MICs) of **Hp1404** against various bacterial strains. Data sourced from Li et al. (2014).[1]

In Vitro Toxicity Profile

A crucial aspect of drug development is assessing the toxicity of a compound to mammalian cells. The hemolytic activity (HC50) and cytotoxic activity (CC50) of **Hp1404** have been evaluated.

Assay	Cell Type	Value
Hemolytic Activity (HC50)	Human Red Blood Cells	226.6 µg/mL (146.5 µM)
Cytotoxic Activity (CC50)	Mammalian Cell Lines	>100 µg/mL (64.6 µM)

Table 2: In vitro toxicity of **Hp1404**. HC50 is the concentration causing 50% hemolysis, and CC50 is the concentration causing 50% cytotoxicity. Data sourced from Li et al. (2014).[1][2]

Experimental Protocols

The characterization of **Hp1404** involved a series of key experiments. The detailed methodologies for these are outlined below.

Peptide Synthesis

The **Hp1404** peptide and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) by commercial vendors.[2] Key specifications for the synthesis include:

- C-terminal amidation: The C-terminus of the peptide is amidated.
- Purity: The final peptide product is purified to a high degree, typically >95%, as determined by high-performance liquid chromatography (HPLC).

Antimicrobial Assays (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of **Hp1404** against various bacterial strains is determined using a broth microdilution method.[1]

- Bacterial Culture Preparation: Bacteria are cultured in Luria-Bertani (LB) medium at 37°C until the optical density at 600 nm (OD600) reaches 0.6. The culture is then diluted to a final concentration of 10^5 – 10^6 colony-forming units (CFU)/mL in fresh LB medium.
- Peptide Dilution: The synthesized **Hp1404** peptide is serially diluted in 0.9% saline solution.
- Incubation: In a 96-well plate, 160 µL of the bacterial suspension is mixed with 40 µL of the various peptide dilutions.

- **Reading:** The plate is incubated for 16 hours at 37°C with continuous shaking at 250 rpm. The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Hemolytic Activity Assay

The toxicity of **Hp1404** to red blood cells is assessed by measuring its hemolytic activity.

- **Red Blood Cell Preparation:** Fresh human red blood cells (hRBCs) are collected and washed three times with phosphate-buffered saline (PBS) by centrifugation.
- **Incubation:** A suspension of hRBCs is incubated with various concentrations of the **Hp1404** peptide at 37°C for a specified time (e.g., 1 hour).
- **Measurement:** The release of hemoglobin is measured by spectrophotometry at a specific wavelength (e.g., 570 nm).
- **Calculation:** The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS). The HC50 value is the concentration of the peptide that causes 50% hemolysis.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of **Hp1404** against mammalian cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

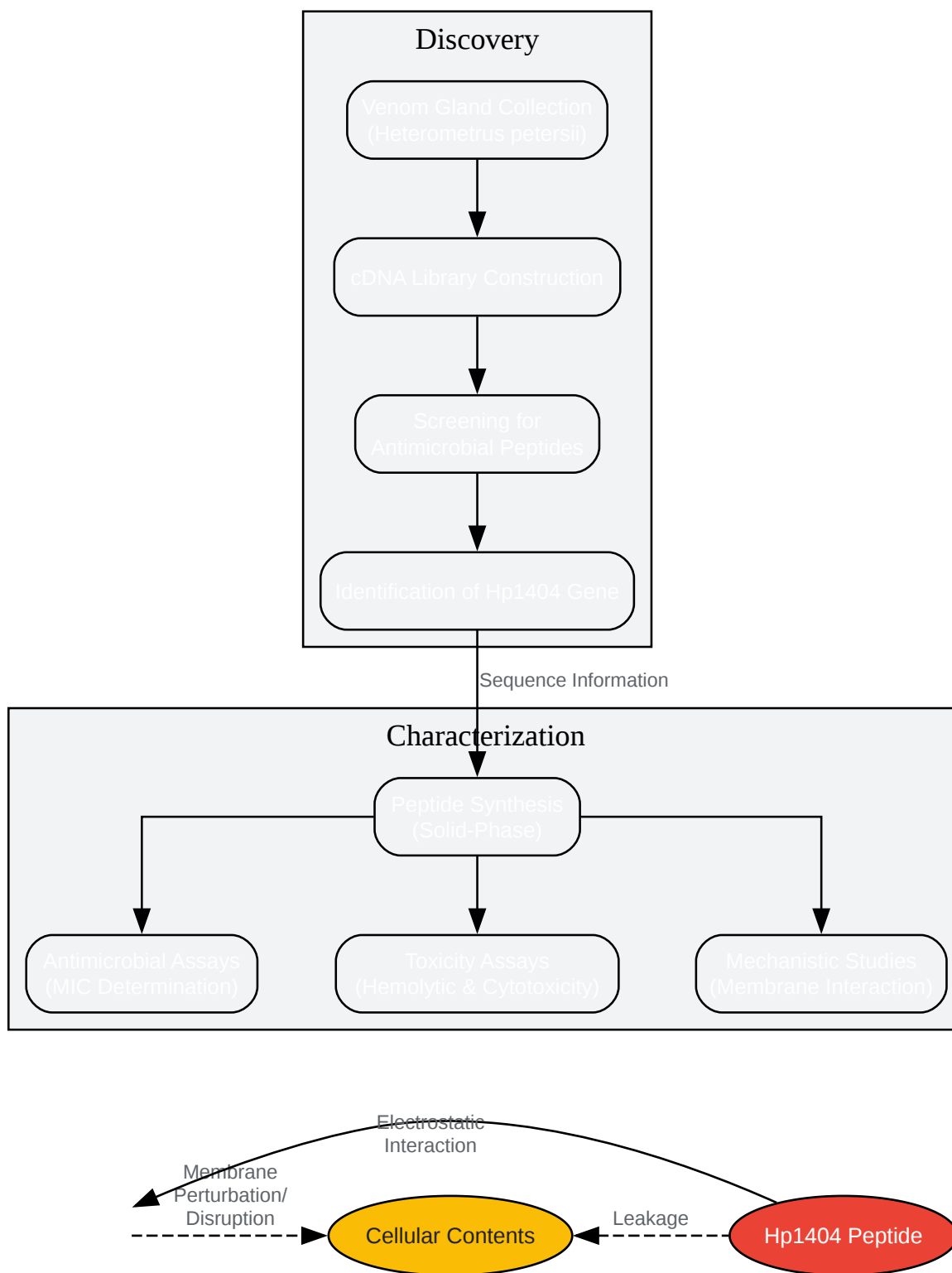
- **Cell Seeding:** Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.
- **Peptide Treatment:** The cells are then treated with various concentrations of the **Hp1404** peptide and incubated for a specified period (e.g., 24 hours).
- **MTT Addition:** MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
- **Solubilization and Measurement:** The formazan crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

- Calculation: Cell viability is calculated as a percentage of the untreated control cells. The CC50 value is the concentration of the peptide that reduces cell viability by 50%.

Mechanism of Action and Visualizations

The primary mechanism of action of **Hp1404** against bacteria is through membrane disruption. [1][6] At lower concentrations, it can penetrate the bacterial membrane, while at higher concentrations, it causes direct disruption of the cellular membrane.[1] This interaction is facilitated by the peptide's amphipathic α -helical structure, which allows it to insert into the lipid bilayer of the bacterial membrane.

Experimental Workflow for Hp1404 Discovery and Characterization



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- [To cite this document: BenchChem. \[The Origin and Characterization of the Antimicrobial Peptide Hp1404: A Technical Guide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b15567075/docs#the-origin-and-characterization-of-the-antimicrobial-peptide-hp1404-a-technical-guide\]](#)

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